3-Bromo-5-methylpyridin-4-amine 3-Bromo-5-methylpyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 97944-43-9
VCID: VC2054851
InChI: InChI=1S/C6H7BrN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9)
SMILES: CC1=CN=CC(=C1N)Br
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol

3-Bromo-5-methylpyridin-4-amine

CAS No.: 97944-43-9

Cat. No.: VC2054851

Molecular Formula: C6H7BrN2

Molecular Weight: 187.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-methylpyridin-4-amine - 97944-43-9

Specification

CAS No. 97944-43-9
Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
IUPAC Name 3-bromo-5-methylpyridin-4-amine
Standard InChI InChI=1S/C6H7BrN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9)
Standard InChI Key GUAFGBUKLIFASX-UHFFFAOYSA-N
SMILES CC1=CN=CC(=C1N)Br
Canonical SMILES CC1=CN=CC(=C1N)Br

Introduction

3-Bromo-5-methylpyridin-4-amine is an organic compound with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by a bromine atom at the 3-position, a methyl group at the 5-position, and an amino group at the 4-position of the pyridine ring .

Synthesis of 3-Bromo-5-methylpyridin-4-amine

The synthesis of 3-Bromo-5-methylpyridin-4-amine typically involves the bromination of 5-methylpyridin-4-amine. A common method uses N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.

Synthesis Methods

MethodReagentsConditions
BrominationNBS, DichloromethaneRoom Temperature
Industrial ProductionContinuous Flow ProcessesAutomated Systems

Reaction Types

Reaction TypeReagentsConditions
Nucleophilic SubstitutionAmines, Thiols, AlkoxidesPolar Solvents, Elevated Temperatures
Suzuki-Miyaura CouplingArylboronic Acids, Palladium CatalystBase (e.g., Potassium Carbonate)

Biological Activity and Applications

3-Bromo-5-methylpyridin-4-amine exhibits biological activity through interactions with enzymes and cellular signaling pathways. It has potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. The compound is used in medicinal chemistry as an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases.

Applications

ApplicationDescription
Medicinal ChemistryIntermediate for pharmaceutical synthesis
Material ScienceDevelopment of organic electronic materials
Biological StudiesBuilding block for biologically active molecules

Safety and Handling

3-Bromo-5-methylpyridin-4-amine is classified under GHS07 with a signal word 'Warning'. It poses hazards such as being harmful if swallowed (H302), causing skin irritation (H315), and eye irritation (H320), and may cause respiratory irritation (H335) .

Safety Precautions

Hazard StatementPrecautionary Statement
H302, H315, H320, H335P261, P280, P301+P312, P302+P352, P305+P351+P338

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